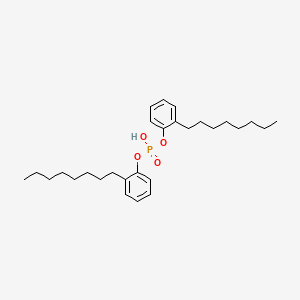
Bis(octylphenyl) hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(octylphenyl) hydrogen phosphate is an organophosphorus compound with the molecular formula C28H43O4P. It is a synthetic compound that belongs to the family of organophosphate esters. This compound is known for its unique chemical properties and has various applications in different fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(octylphenyl) hydrogen phosphate typically involves the esterification of octylphenol with phosphoric acid. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained. The process involves the following steps:
Esterification: Octylphenol is reacted with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to form this compound.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The industrial production methods also include additional steps for the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Bis(octylphenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into different organophosphorus compounds.
Substitution: The hydrogen atom in the phosphate group can be substituted with other functional groups, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various reagents, including alkyl halides and aryl halides, are used in substitution reactions
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, organophosphorus compounds, and various substituted derivatives of this compound .
Scientific Research Applications
Bis(octylphenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate the role of phosphates in biological systems.
Industry: This compound is used as an additive in lubricants, plasticizers, and flame retardants
Mechanism of Action
The mechanism of action of bis(octylphenyl) hydrogen phosphate involves its interaction with molecular targets and pathways in biological systems. The compound exerts its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in phosphate metabolism.
Modulating Signaling Pathways: The compound can influence signaling pathways that regulate cellular processes such as growth, differentiation, and apoptosis
Comparison with Similar Compounds
Similar Compounds
Di(2-ethylhexyl)phosphoric acid: Another organophosphorus compound with similar chemical properties and applications.
Bis(2-ethylhexyl) hydrogen phosphate: A closely related compound used in similar industrial applications.
Uniqueness
Bis(octylphenyl) hydrogen phosphate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial processes .
Properties
CAS No. |
28258-94-8 |
|---|---|
Molecular Formula |
C28H43O4P |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
bis(2-octylphenyl) hydrogen phosphate |
InChI |
InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-19-25-21-15-17-23-27(25)31-33(29,30)32-28-24-18-16-22-26(28)20-14-12-10-8-6-4-2/h15-18,21-24H,3-14,19-20H2,1-2H3,(H,29,30) |
InChI Key |
MHPZOLWFFCQILC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=CC=C1OP(=O)(O)OC2=CC=CC=C2CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















